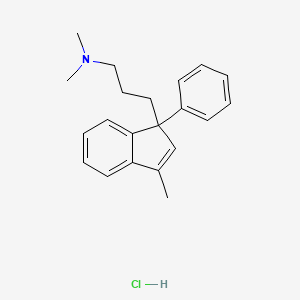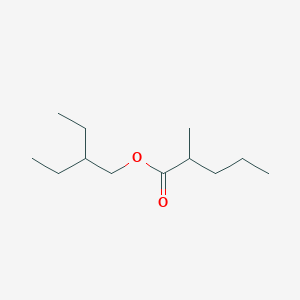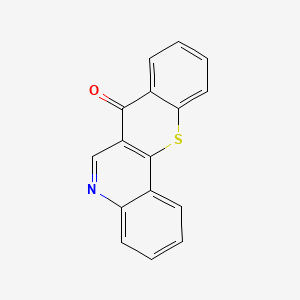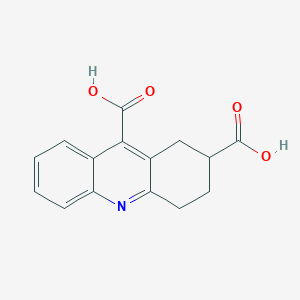
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- is an acridine derivative with the molecular formula C14H13NO2. Acridine derivatives are known for their flat, planar aromatic structures with hydrophobic nitrogen atoms, making them structurally analogous to anthracene
Preparation Methods
The synthesis of 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Industry: Utilized in the development of organic electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar compounds to 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- include:
Acridine: The parent compound with a similar planar structure.
Acridone: An oxidized derivative with a carbonyl group.
9-Aminoacridine: A derivative with an amino group at the 9-position.
What sets 2,9-Acridinedicarboxylicacid, 1,2,3,4-tetrahydro- apart is its unique combination of the tetrahydro structure and the carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
5508-14-5 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroacridine-2,9-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)8-5-6-12-10(7-8)13(15(19)20)9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2,(H,17,18)(H,19,20) |
InChI Key |
RQQFRUAPFFTNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


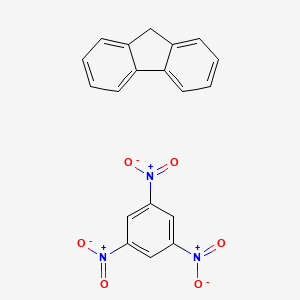
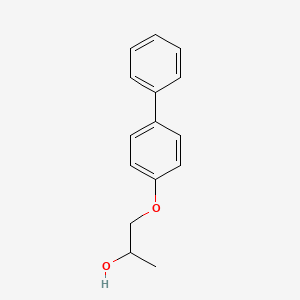
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

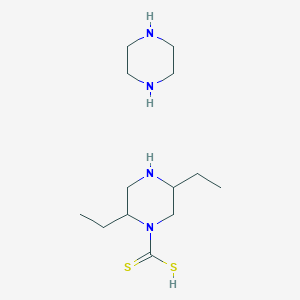
![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
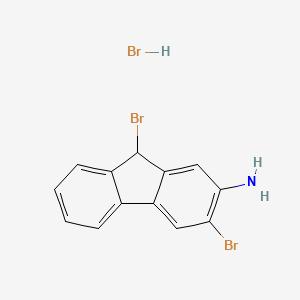
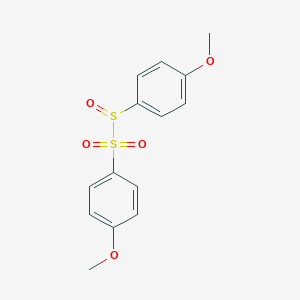
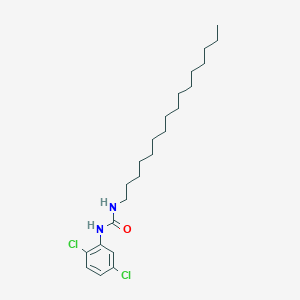
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
